
(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a styryl group substituted with dimethoxy groups at the 3 and 4 positions, and a dioxaborolane ring with tetramethyl substitution. The presence of the boron atom in the dioxaborolane ring makes it particularly interesting for research in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the styryl precursor, which is often synthesized through a Wittig reaction involving 3,4-dimethoxybenzaldehyde and a suitable phosphonium ylide.
Formation of the Dioxaborolane Ring: The styryl precursor is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C), to form the desired dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the styryl group to the corresponding ethyl derivative.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in an organic solvent like toluene or THF.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Ethyl derivatives.
Substitution: Various substituted styryl derivatives.
Scientific Research Applications
Organic Synthesis
Versatile Reagent
This compound is widely used in organic chemistry as a reagent for synthesizing boron-containing compounds. It facilitates the formation of carbon-carbon bonds and is crucial in coupling reactions essential for constructing complex organic molecules. Its ability to act as a building block in the synthesis of various organic compounds enhances its utility in research and industrial applications.
Pharmaceutical Development
Drug Discovery and Design
In the pharmaceutical industry, (E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a critical role in the development of boron-based pharmaceuticals. These compounds have been shown to enhance drug efficacy and selectivity by modifying biological molecules. The compound's structural properties allow for the design of novel drug candidates with improved bioavailability and therapeutic effects.
Materials Science
Advanced Material Development
The compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to the stability and performance of these materials in various applications. Researchers are exploring its potential in nanomaterials and high-tech applications where enhanced material properties are required.
Environmental Chemistry
Green Chemistry Applications
this compound is also significant in environmental chemistry research. It is employed in developing environmentally friendly processes that minimize waste and promote sustainability. The compound's ability to participate in green chemistry applications aligns with current efforts to reduce the environmental impact of chemical processes.
Analytical Chemistry
Detection and Quantification
This compound is used in various analytical techniques to aid in the detection and quantification of specific compounds within complex mixtures. Its role in analytical chemistry underscores its versatility beyond synthesis and material applications.
Summary Table of Applications
Field | Application |
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Organic Synthesis | Versatile reagent for synthesizing boron-containing compounds; facilitates carbon-carbon bond formation. |
Pharmaceutical Development | Critical for drug discovery; enhances drug efficacy and selectivity through structural modifications. |
Materials Science | Used in advanced materials development; improves stability and performance of polymers and coatings. |
Environmental Chemistry | Supports green chemistry initiatives; minimizes waste and promotes sustainable processes. |
Analytical Chemistry | Aids in detection and quantification of compounds in complex mixtures. |
Case Studies
- Organic Synthesis Case Study : Research has demonstrated that this compound can be effectively used to synthesize complex organic molecules through cross-coupling reactions with various electrophiles.
- Pharmaceutical Application Case Study : A study highlighted the use of this compound in developing new anti-cancer agents that exhibit improved selectivity towards cancer cells while minimizing side effects on normal cells.
- Material Science Innovation : Investigations into polymer composites incorporating this dioxaborolane have shown enhanced mechanical properties and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The styryl group can also interact with biological targets, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3,4-Dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- This compound
Uniqueness
This compound is unique due to its combination of a styryl group with dimethoxy substitution and a dioxaborolane ring. This combination imparts unique reactivity and stability, making it valuable in various applications, particularly in organic synthesis and materials science.
Biological Activity
(E)-2-(3,4-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and practical applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H23BO4
- Molecular Weight : 290.17 g/mol
- CAS Number : 1618099-49-2
The compound features a boron-containing dioxaborolane ring which is significant for its reactivity in cross-coupling reactions and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dioxaborolane derivatives. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This mechanism is crucial for developing novel anticancer agents that target specific pathways in tumor cells.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties:
- Research Findings : It was found to scavenge free radicals effectively in DPPH assays. The antioxidant activity was comparable to that of well-known antioxidants such as ascorbic acid.
Antimicrobial Activity
The antimicrobial efficacy of the compound has been explored against several bacterial strains:
- Results : Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and appropriate boron reagents.
- Catalytic Conditions : Cobalt-catalyzed reactions have been employed for the formation of the dioxaborolane structure through double dehydrogenative borylation processes.
Data Table of Biological Activities
Properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)10-9-12-7-8-13(18-5)14(11-12)19-6/h7-11H,1-6H3/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVMIFZAIMZTDE-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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